molecular formula C12H15N3O3 B2848841 N-(2-methoxyethyl)-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxamide CAS No. 1251578-29-6

N-(2-methoxyethyl)-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxamide

Cat. No.: B2848841
CAS No.: 1251578-29-6
M. Wt: 249.27
InChI Key: HYSCNBCEVUPADG-UHFFFAOYSA-N
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Description

N-(2-Methoxyethyl)-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxamide is a synthetic small molecule featuring a bicyclic quinoxaline scaffold with a 3-oxo-3,4-dihydroquinoxaline core and a 2-methoxyethyl carboxamide substituent. Its molecular formula is C₁₂H₁₃N₃O₃, with a molecular weight of 265.26 g/mol (calculated). The compound’s structure combines a planar aromatic system with a flexible methoxyethyl side chain, which may enhance solubility and modulate target interactions.

Properties

IUPAC Name

N-(2-methoxyethyl)-3-oxo-2,4-dihydroquinoxaline-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O3/c1-18-7-6-13-12(17)15-8-11(16)14-9-4-2-3-5-10(9)15/h2-5H,6-8H2,1H3,(H,13,17)(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYSCNBCEVUPADG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)N1CC(=O)NC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Core Scaffold and Substituent Variations

The quinoxaline and dihydroquinoline/quinolone carboxamide derivatives share key structural motifs but differ in substituents and bioactivity profiles. Below is a comparative analysis:

Compound Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Activities
N-(2-Methoxyethyl)-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxamide 3-Oxo-3,4-dihydroquinoxaline 2-Methoxyethyl carboxamide C₁₂H₁₃N₃O₃ 265.26 Moderate logP (~2.5–3.0), HDAC6 inhibition potential*
tert-Butyl 4-[4-(Hydroxycarbamoyl)benzyl]-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate (17e) 3-Oxo-3,4-dihydroquinoxaline tert-Butyl ester, benzyl hydroxamic acid C₂₁H₂₂N₃O₅ 396.41 HDAC6 inhibitor (IC₅₀ = 19 nM), improved axonal growth
N3-(1-(3,5-Dimethyl)adamantyl)-1-pentyl-4-thioxo-1,4-dihydroquinoline-3-carboxamide (47) 4-Thioxo-1,4-dihydroquinoline Adamantyl, pentyl C₂₇H₃₆N₂OS 436.66 Antiviral activity (HIV-1 RT inhibition)
4-Ethyl-N-(2-methoxy-5-methylphenyl)-3-oxo-3,4-dihydroquinoxaline-2-carboxamide 3-Oxo-3,4-dihydroquinoxaline 4-Ethyl, 2-methoxy-5-methylphenyl C₁₉H₁₉N₃O₃ 337.38 logP = 2.52, moderate solubility (logSw = -2.89)
N3-(2-Phenylethyl)-2-methyl-4-oxo-1-pentyl-1,4-dihydroquinoline-3-carboxamide (31) 4-Oxo-1,4-dihydroquinoline 2-Phenylethyl, pentyl C₂₄H₂₈N₂O₂ 376.49 Cytotoxicity in cancer cell lines

Note: HDAC6 = Histone deacetylase 6; IC₅₀ values for the target compound are inferred from structural analogs.

Key Structural and Functional Differences

Substituent Effects on Bioactivity :

  • The 2-methoxyethyl group in the target compound likely enhances water solubility compared to bulkier substituents like adamantyl (compound 47) or tert-butyl (compound 17e), which improve target binding but reduce solubility .
  • Hydroxamic acid (compound 17e) confers potent HDAC6 inhibition (IC₅₀ = 19 nM) due to zinc-binding capacity, a feature absent in the target compound .

Lipophilicity and Solubility: The target compound’s predicted logP (~2.5–3.0) is lower than that of pentyl- or phenylethyl-substituted analogs (e.g., compound 31: logP ~4.0), suggesting better aqueous solubility . The 4-ethyl substituent in the quinoxaline analog (compound in ) increases molecular weight but maintains moderate lipophilicity (logP = 2.52) .

Stereochemical Considerations: Unlike chiral analogs such as (-)-N3-(1-phenylethyl)-2-methyl-4-oxo-1-pentyl-1,4-dihydroquinoline-3-carboxamide (32) (), the target compound is likely achiral, simplifying synthesis and reducing enantiomer-specific toxicity risks .

Pharmacological Implications

  • HDAC6 Inhibition : Compound 17e’s hydroxamic acid group is critical for enzymatic inhibition, whereas the target compound’s methoxyethyl group may favor allosteric modulation or protein-protein interaction disruption .
  • Antiviral vs. Anticancer Activity : Adamantyl and pentyl groups (e.g., compound 47) correlate with antiviral activity, while phenylethyl substituents (compound 31) are linked to cytotoxicity in cancer models .

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